7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol
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Overview
Description
7,7-Dichlorobicyclo[320]hept-2-en-6-ol is a chemical compound with the molecular formula C7H6Cl2O It is a bicyclic compound featuring two chlorine atoms and a hydroxyl group attached to a heptene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically performed in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bond to a single bond.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: This compound is structurally similar but lacks the hydroxyl group.
7,7-Dichlorobicyclo[3.2.0]hept-2-ene: Another similar compound with a different arrangement of chlorine atoms and double bonds .
Uniqueness
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the bicyclic heptene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1,3-6,10H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGHGOJIFFLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C2(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338369 |
Source
|
Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92998-64-6 |
Source
|
Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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